molecular formula C12H15NO3 B1338871 [4-(Butyrylamino)phenyl]acetic acid CAS No. 89625-67-2

[4-(Butyrylamino)phenyl]acetic acid

Cat. No. B1338871
CAS RN: 89625-67-2
M. Wt: 221.25 g/mol
InChI Key: QGKAUPFJFHCVPR-UHFFFAOYSA-N
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Description

“[4-(Butyrylamino)phenyl]acetic acid” is a compound used for proteomics research . It has a molecular formula of C12H15NO3 and a molecular weight of 221.26 .

Scientific Research Applications

  • Biological Metabolism and Therapeutic Applications : 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound related to [4-(Butyrylamino)phenyl]acetic acid, is notable for its anti-inflammatory and analgesic properties. In humans, its ketone group is rapidly reduced to an alcohol, while in other species, the butanoic side-chain is oxidized to acetic acid, highlighting species differences in metabolism. This study underscores the complexity of predicting metabolism across species for compounds like [4-(Butyrylamino)phenyl]acetic acid (Pottier, Busigny, & Raynaud, 1978).

  • Chemical Properties and Synthesis : 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which crystallizes as the acetic acid disolvate, shows extensive hydrogen bonding involving carboxylic acid functional groups, amine group, and acetic acid moieties. This study provides insights into the chemical behavior of acetic acid derivatives, which is relevant for understanding the properties of [4-(Butyrylamino)phenyl]acetic acid (Prayzner, Ojadi, Golen, & Williard, 1996).

  • Pharmacology and Drug Development : Research on aceclofenac, a drug structurally related to [4-(Butyrylamino)phenyl]acetic acid, shows species-dependent variations in metabolism. This study illuminates the challenges in predicting drug metabolism and efficacy in different species, which is crucial for developing medications based on [4-(Butyrylamino)phenyl]acetic acid (Bort et al., 1996).

  • Environmental and Agricultural Applications : The interaction of acetic acid with phenylacetaldehyde has been studied for trapping pest species of moths. Understanding these interactions can be essential for developing environmentally friendly pest management strategies, potentially involving derivatives like [4-(Butyrylamino)phenyl]acetic acid (Landolt, Tóth, Meagher, & Szarukán, 2013).

  • Chemical Synthesis and Characterization : The synthesis and characterization of Thiophen-3-yl Acetic Acid 4-Pyrrol-1-yl Phenyl Ester and its conducting polymers, related to [4-(Butyrylamino)phenyl]acetic acid, have been explored for their potential in material science. These studies contribute to the understanding of the synthesis and properties of acetic acid derivatives (Bingöl, Güner, Çırpan, & Toppare, 2005).

properties

IUPAC Name

2-[4-(butanoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKAUPFJFHCVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533282
Record name (4-Butanamidophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Butyrylamino)phenyl]acetic acid

CAS RN

89625-67-2
Record name (4-Butanamidophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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